2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid
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Overview
Description
2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also a highly valuable building block in organic synthesis .
Molecular Structure Analysis
The IUPAC name of this compound is 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine . Its molecular weight is 331.14 .Chemical Reactions Analysis
The boron moiety in organoboron compounds like this can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Synthesis of 3-Acyltetramic Acids
Research by Jones et al. (1990) explores the acylation of pyrrolidine-2,4-diones, utilizing Lewis acids for the efficient synthesis of 3-acyltetramic acids. This process highlights the role of boron trifluoride–diethyl ether as a key reagent, showcasing its utility in organic synthesis, particularly in the formation of complex organic compounds with potential biological activity (Jones et al., 1990).
Development of 1,3-Dioxa-2-bora Heterocycles
A study by Srivastava and Bhardwaj (1978) focuses on the synthesis and reactions of new 1,3-dioxa-2-bora heterocycles derived from o-hydroxybenzyl alcohol. Their work demonstrates the versatility of boronic acid derivatives in creating heterocyclic compounds, which are essential in pharmaceuticals and material science (Srivastava & Bhardwaj, 1978).
Boron Difluoride Complexes in Acylation Reactions
Jones and Peterson (1983) investigated the boron difluoride complexes of 3-acyl tetramic acids, derived from acylation reactions. This study underscores the role of boron complexes in modifying the reactivity and stability of organic molecules, offering insights into their potential for creating novel organic compounds (Jones & Peterson, 1983).
Electropolymerization of Boronate-substituted Anilines
Research by Nikitina et al. (2015) elucidates the tuning of electropolymerization processes for boronate-substituted anilines. Their findings contribute to the development of advanced materials with specific electrical and optical properties, highlighting the importance of boronic acid derivatives in material science (Nikitina et al., 2015).
Pyridinium Boronic Acid Salts in Crystal Synthesis
Kara et al. (2006) explored the synthesis of salts of pyridinium boronic acids for crystal engineering. This research underlines the utility of boronic acids in constructing complex crystal structures, which could have implications for catalysis, drug delivery systems, and the development of nanomaterials (Kara et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound, being an organoboron reagent, participates in the SM coupling reaction . The reaction involves two key steps:
- Oxidative addition : The palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond .
- Transmetalation : The organoboron group (from the compound) is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental step in organic synthesis .
Pharmacokinetics
The compound’s stability and readiness for preparation make it a suitable reagent in the sm coupling conditions .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction conditions of the SM coupling . These conditions are known for their mildness and tolerance to various functional groups .
Properties
IUPAC Name |
[6-propan-2-yloxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO3/c1-5(2)17-8-7(9(11,12)13)3-6(4-14-8)10(15)16/h3-5,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRDVCWPISLFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC(C)C)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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